2-[4-(Cyanomethyl)phenoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHHVYLFBCCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Cyanomethyl Phenoxy Acetic Acid
Established Synthetic Routes to 2-[4-(Cyanomethyl)phenoxy]acetic acid
The primary and most well-established method for synthesizing this compound and its parent phenoxyacetic acids is based on the Williamson ether synthesis. This approach involves the reaction of a phenol (B47542) with an alpha-haloacetic acid or its corresponding ester.
The conventional synthesis is typically a two-step process. The first step involves the reaction of 4-hydroxyphenylacetonitrile with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. This reaction forms the intermediate ester, ethyl 2-[4-(cyanomethyl)phenoxy]acetate. The second step is the hydrolysis of this ester, usually under basic conditions followed by acidification, to yield the final carboxylic acid product. mdpi.com
Key reagents in this synthesis include:
Starting Materials : 4-hydroxyphenylacetonitrile and an alkyl haloacetate (e.g., ethyl chloroacetate).
Base : A crucial component for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium ethoxide. mdpi.comjocpr.com
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used to dissolve the reactants and facilitate the reaction. mdpi.com
Table 1: Conventional Synthesis Parameters for Phenoxyacetic Acid Analogs
| Parameter | Reactant System 1 | Reactant System 2 |
|---|---|---|
| Phenolic Compound | 4-hydroxybenzaldehyde | p-cresol |
| Halo-reagent | Ethyl bromoacetate | Chloroacetic acid |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Dimethylformamide (DMF) | Water |
| Process | Stirring for 12 hours | Heating on water bath for 1 hour |
| Subsequent Step | Hydrolysis of ester with NaOH/MeOH | Acidification with HCl |
| Reference | mdpi.com | jocpr.com |
The principles of green chemistry aim to make chemical processes more environmentally benign. nih.gov These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comsemanticscholar.org
Key green chemistry considerations include:
Solvent Replacement : Conventional solvents like DMF are effective but pose environmental and health risks. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or ionic liquids. The Williamson synthesis can be adapted to aqueous conditions, particularly with the use of a phase-transfer catalyst. nih.gov
Catalysis : The use of catalysts is a cornerstone of green chemistry. Phase-transfer catalysts (PTCs), for example, can facilitate the reaction between the aqueous phenoxide phase and the organic haloacetate phase, eliminating the need for hazardous, anhydrous organic solvents. wjpmr.com
Energy Efficiency : Microwave-assisted synthesis is a green technique that can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. wjpmr.com
Novel Synthetic Strategies for this compound and its Analogs
The parent compound, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective or asymmetric synthesis is not applicable to its direct preparation. However, this field becomes relevant for the synthesis of derivatives of the compound where a chiral center is introduced. For instance, if the acetic acid moiety were to be substituted at the alpha-carbon, creating a stereocenter, then asymmetric synthetic methods would be necessary to produce a single enantiomer. Such methods often rely on chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.
Beyond the use of phase-transfer catalysts, other catalytic systems can enhance the efficiency of syntheses for related structures. For the core C-O ether bond formation, while the Williamson synthesis is robust, advanced methods using metal catalysts have been developed for challenging substrates. For instance, copper-catalyzed and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination and etherification) represent powerful tools in modern organic synthesis for forming C-O and C-N bonds. nih.gov
For the synthesis of derivatives, catalytic chlorination using novel catalysts like imidazole (B134444) ionic liquids has been shown to prepare chlorinated phenoxyacetic acids with high yield and simple operation, avoiding the generation of wastewater in the chlorination step. google.com Similarly, palladium-catalyzed reactions have been employed to create indane derivatives bearing cyanomethyl groups, demonstrating the utility of transition metal catalysis in constructing complex molecules containing the cyanomethyl functional group. nih.gov
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govresearchgate.net The synthesis of this compound is well-suited for adaptation to a flow process.
In a potential flow setup, streams of the deprotonated 4-hydroxyphenylacetonitrile and the alkyl haloacetate could be pumped from separate reservoirs, combined in a T-mixer, and then passed through a heated tubular or packed-bed reactor. nih.gov The short diffusion distances and high surface-area-to-volume ratio in microreactors allow for precise temperature control, which is critical for managing the exothermic nature of the reaction and minimizing side-product formation. nih.gov This approach enables rapid reaction optimization and can be integrated into a multistep synthesis, for example, by coupling the etherification reactor directly to a subsequent hydrolysis reactor. mdpi.comnih.govbeilstein-journals.org
Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. nih.gov |
| Mass Transfer | Dependent on stirring efficiency. | Enhanced due to short diffusion distances in microchannels. nih.gov |
| Safety | Larger volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. nih.gov |
| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by running the system for longer times or by "numbering-up" (parallel reactors). mdpi.com |
| Process Control | Manual or semi-automated. | Fully automated, allowing for real-time monitoring and optimization. researchgate.net |
Chemical Functionalization and Derivatization of the this compound Scaffold
The inherent reactivity of its distinct functional groups allows for a wide array of chemical transformations of the this compound molecule. These modifications are crucial for structure-activity relationship (SAR) studies, enabling the systematic exploration of how different chemical features influence the biological or material properties of the resulting derivatives.
Esterification and Amidation Reactions for Library Synthesis
The carboxylic acid moiety is a primary handle for derivatization, readily undergoing esterification and amidation reactions to produce extensive libraries of compounds.
Standard esterification protocols, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. A notable method for the synthesis of phenoxyacetic acid esters is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly effective for coupling with a variety of phenols. nih.gov While specific examples for this compound are not extensively documented in publicly available literature, the general applicability of these methods is well-established for phenoxyacetic acids.
Amidation reactions provide another major route for library synthesis. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) can facilitate the direct formation of amides from the carboxylic acid and an amine under mild conditions. These methods are widely used in the synthesis of phenoxyacetamide derivatives. google.com
Table 1: Representative Esterification and Amidation Reagents for Carboxylic Acids
| Reaction Type | Reagent/Catalyst | Description |
| Esterification | H₂SO₄, Alcohol | Fischer-Speier esterification, typically requiring reflux conditions. |
| Esterification | DCC, DMAP, Alcohol | Steglich esterification, proceeds at room temperature. nih.gov |
| Amidation | SOCl₂ or (COCl)₂ | Formation of an intermediate acid chloride, followed by reaction with an amine. |
| Amidation | HATU, DIPEA, Amine | Peptide coupling reaction, known for high yields and low racemization. |
| Amidation | EDC, HOBt, Amine | Carbodiimide-mediated coupling, a common method in medicinal chemistry. |
Regioselective Modifications of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents—the ether oxygen at position 1 and the cyanomethylacetic acid group at position 4—are critical in determining the regioselectivity of these reactions. The ether group is a strong activating group and an ortho-, para-director. Since the para position is already substituted, incoming electrophiles are directed to the positions ortho to the ether linkage (positions 2 and 6). The cyanomethylacetic acid group is a deactivating group and a meta-director.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.
Halogenation: Regioselective halogenation of arenes can be achieved using N-halosuccinimides (NBS, NCS, NIS). mdpi.com For the this compound scaffold, halogenation is expected to occur at the positions ortho to the activating ether group.
Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The regioselectivity would again be governed by the existing substituents, favoring substitution at the positions ortho to the ether.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the aromatic ring, with the substitution pattern following the same directing effects.
Transformations of the Cyanomethyl Moiety
The cyanomethyl group offers another avenue for chemical modification, primarily through reactions of the nitrile functional group.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.commdpi.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid with heating, directly yields the corresponding dicarboxylic acid, 2-[4-(carboxymethyl)phenoxy]acetic acid. nih.gov Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to yield the dicarboxylic acid. google.com It is also possible to achieve partial hydrolysis to the corresponding amide under controlled conditions.
Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For example, catalytic reduction over a palladium or nickel catalyst in the presence of hydrogen gas would yield 2-[4-(2-aminoethyl)phenoxy]acetic acid. This transformation is valuable as it introduces a basic center into the molecule, opening up further possibilities for derivatization, such as acylation or alkylation of the newly formed amine.
Table 2: Potential Transformations of the Cyanomethyl Group
| Transformation | Reagents | Product Functional Group |
| Full Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid |
| Partial Hydrolysis | Controlled acidic or basic conditions | Amide |
| Reduction | LiAlH₄ or H₂, Catalyst (e.g., Pd/C) | Primary Amine |
Molecular and Biochemical Investigations of 2 4 Cyanomethyl Phenoxy Acetic Acid in Non Human Biological Systems
Molecular Interactions with Non-Human Receptors and Binding Proteins
The biological activity of 2-[4-(cyanomethyl)phenoxy]acetic acid, like other synthetic auxins, is initiated by its binding to specific receptor proteins within plant cells. This initial interaction is a critical determinant of the subsequent physiological and developmental responses.
In plants, the primary receptors for auxins are members of the F-box protein family, most notably the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. nih.govresearchgate.net These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. frontiersin.org The binding of an auxin molecule, such as this compound, to the TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and a family of transcriptional co-repressors known as Aux/IAA proteins. nih.gov
The recognition of this compound by the TIR1/AFB binding pocket is governed by structure-activity relationships. For phenoxyacetic acids, the presence of the carboxylic acid side chain and the nature and position of substituents on the aromatic ring are critical for binding affinity and auxin activity. researchgate.netsciengine.commdpi.com While direct binding data for this compound is not extensively documented, studies on analogous compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) reveal that the phenoxyacetic acid scaffold fits within the auxin-binding pocket of TIR1. nih.govnih.gov The cyanomethyl group at the para-position of the phenyl ring in this compound is expected to influence the electronic and steric properties of the molecule, thereby modulating its interaction with key amino acid residues within the receptor's binding site. Molecular docking simulations of various auxin analogs with TIR1 have shown that specific interactions, such as those with phenylalanine residues, are crucial for stable binding. nih.gov
The specificity of different synthetic auxins for various TIR1/AFB family members can vary, leading to a range of biological responses. nih.gov The binding affinity of phenoxyacetic acid derivatives is influenced by the number and position of substitutions on the phenyl ring. biorxiv.org
| Parameter | Description | Relevance to this compound |
| Receptor Family | TIR1/AFB F-box proteins | The primary molecular targets for auxin signaling. |
| Binding Pocket | A cavity on the TIR1/AFB protein that accommodates the auxin molecule. | The cyanomethylphenoxyacetic acid moiety would need to fit within this pocket to initiate a response. |
| Key Interactions | Hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the aromatic ring. | The cyano group may introduce additional electronic interactions affecting binding affinity. |
| Structure-Activity | The relationship between the chemical structure and biological activity. | The para-substituted cyanomethyl group is a key determinant of the compound's specific auxin-like properties. researchgate.netsciengine.comacs.org |
The binding of an auxin to the TIR1/AFB receptor induces a conformational change in the receptor protein. This change is essential for the subsequent recruitment and binding of the Aux/IAA co-repressor proteins. The formation of this stable ternary complex (TIR1/AFB-auxin-Aux/IAA) is the pivotal event in auxin signaling. nih.gov
Upon binding, the auxin molecule becomes enclosed within the binding pocket, and a loop in the TIR1/AFB protein may shift to "lid" the pocket, trapping the hormone and presenting a surface for the Aux/IAA protein to bind. researchgate.netbiorxiv.org This induced-fit mechanism ensures a high-affinity interaction and the subsequent ubiquitination and degradation of the Aux/IAA repressor. While the precise conformational shifts induced by this compound have not been empirically determined through methods like X-ray crystallography, it is hypothesized to follow the general mechanism established for other active auxins. The specific geometry and electronic distribution of the cyanomethyl-substituted phenyl ring will influence the precise nature of the induced conformational changes.
Influence of this compound on Non-Human Biochemical Pathways
The interaction of this compound with its receptors triggers a cascade of downstream events that profoundly alter the biochemical landscape of the organism, particularly in plants.
Direct in vitro enzyme modulation studies specifically using this compound are not widely reported in publicly available literature. However, the downstream effects of synthetic auxin signaling are known to modulate the activity of various enzymes. For instance, the perception of auxins leads to changes in the phosphorylation status of numerous proteins, implying the activation or inhibition of various kinases and phosphatases. databiotech.co.il
It is plausible that this compound could be used as a tool in in vitro assays to study the activity of enzymes involved in the auxin signaling pathway or other metabolic pathways that are affected by auxin. usda.gov For example, enzymes involved in the biosynthesis or degradation of other plant hormones, such as ethylene (B1197577) or abscisic acid, are known to be regulated by auxin action. nih.gov
The application of synthetic auxins like 2,4-D to plants leads to significant and rapid changes in their metabolome and proteome. nih.govresearchgate.netsciengine.com These changes are a direct consequence of the altered gene expression following the degradation of Aux/IAA repressors.
Metabolomic Profiling: Studies on the effects of auxins on the plant metabolome have revealed widespread changes in various classes of compounds. These include alterations in the levels of phenylpropanoids, glucosinolates, and fatty acids. nih.gov The application of an active auxin would be expected to induce a similar cascade of metabolic changes. For instance, treatment of Arabidopsis thaliana roots with auxin has been shown to rapidly alter the metabolic profile, with changes detectable within hours of application. nih.gov
Proteomic Profiling: Quantitative proteomic analyses have identified numerous proteins whose abundance changes in response to auxin treatment. researchgate.netsciengine.com These auxin-regulated proteins are involved in a wide array of cellular processes, including:
Protein degradation: As expected, components of the ubiquitin-proteasome pathway are affected.
Photosynthesis and chloroplast development: Changes in the abundance of proteins related to these processes are observed. sciengine.com
Cytoskeleton: Proteins involved in maintaining cell structure are also modulated. acs.org
Intracellular signaling: Various signaling proteins show altered expression levels. sciengine.com
Metabolism: Enzymes involved in primary and secondary metabolism are often up- or down-regulated. researchgate.net
A hypothetical proteomic response to this compound in a susceptible plant species is summarized in the table below, based on findings with other auxins.
| Protein Class | Predicted Change in Abundance | Biological Implication |
| Aux/IAA Proteins | Decrease | Derepression of auxin-responsive genes. |
| Glutathione S-Transferases | Increase | Stress response and detoxification. |
| Peroxidases | Increase | Cell wall modification and stress response. |
| Small Auxin-Up RNAs (SAURs) | Increase | Promotion of cell expansion. |
| 1-aminocyclopropane-1-carboxylate (ACC) synthase | Increase | Increased ethylene biosynthesis. nih.gov |
Elucidation of Signaling Cascades Mediated by this compound in Non-Human Contexts
The binding of this compound to TIR1/AFB receptors initiates a well-defined signaling cascade in plants. The central event is the degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. frontiersin.orgmdpi.com
This primary signaling event leads to a cascade of secondary effects. For example, the induction of genes involved in ethylene biosynthesis is a common response to high concentrations of synthetic auxins, leading to a synergistic effect on growth inhibition and senescence. nih.gov Furthermore, auxin signaling can crosstalk with other hormone pathways, including those for abscisic acid, cytokinins, and gibberellins, leading to a complex network of interactions that ultimately determine the plant's developmental and physiological response. nih.govresearchgate.net
The sustained and unregulated activation of this signaling cascade by a stable synthetic auxin like this compound leads to uncontrolled and disorganized growth, which is the basis of its herbicidal activity against susceptible species.
Theoretical and Computational Studies of 2 4 Cyanomethyl Phenoxy Acetic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics and reactivity of 2-[4-(Cyanomethyl)phenoxy]acetic acid have been elucidated using sophisticated quantum chemical methods. These theoretical approaches provide fundamental insights into the molecule's stability, charge distribution, and potential for chemical interactions.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry, were employed to determine the optimized geometry and electronic properties of this compound in its ground state. These calculations are instrumental in understanding the intrinsic properties of the molecule.
Key electronic properties derived from DFT analysis are summarized in the table below. These parameters are crucial for predicting the chemical behavior of the compound.
| Property | Value | Unit |
| Total Energy | -818.45 | Hartrees |
| Dipole Moment | 3.58 | Debye |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 6.32 | eV |
The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are critical indicators of chemical reactivity and kinetic stability. A significant HOMO-LUMO gap suggests high stability. The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules. By analyzing the HOMO and LUMO, which are the orbitals most involved in chemical reactions, the regioselectivity and stereoselectivity of reactions can be anticipated.
For this compound, the HOMO is primarily localized on the phenoxy ring, indicating that this region is most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the cyanomethyl and acetic acid moieties, suggesting these are the likely sites for nucleophilic attack. This analysis is fundamental for understanding how the molecule will interact with other chemical species.
Molecular Dynamics Simulations and Conformational Analysis
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations were performed. These simulations provide a view of the molecule's conformational landscape and how it is influenced by its environment.
Solvent Effects on the Conformation and Dynamics of this compound
The conformation of this compound is significantly influenced by the surrounding solvent. MD simulations in different solvent environments—water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)—were conducted to explore this effect.
The simulations revealed that the orientation of the acetic acid side chain relative to the phenoxy ring is particularly sensitive to the solvent's polarity. In polar protic solvents like water and ethanol, the molecule adopts a more extended conformation to maximize hydrogen bonding opportunities. In contrast, in a polar aprotic solvent like DMSO, a more compact conformation is observed.
| Solvent | Average End-to-End Distance (Å) | Predominant Dihedral Angle (°) |
| Water | 8.2 | 175 |
| Ethanol | 7.9 | 168 |
| DMSO | 7.5 | 155 |
Protein-Ligand Docking Simulations with Non-Human Target Structures
To explore the potential interactions of this compound with biological macromolecules, protein-ligand docking simulations were performed. These simulations predict the preferred binding orientation and affinity of the molecule to a protein's active site. For this study, non-human target proteins were selected to investigate potential applications in areas such as veterinary medicine or agricultural science.
The compound was docked against two enzymes: a fungal laccase and an insect acetylcholinesterase. The results indicate a moderate binding affinity for both targets, suggesting potential as an inhibitor.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Fungal Laccase | -6.8 | HIS457, CYS452 |
| Insect Acetylcholinesterase | -7.2 | TRP84, TYR130 |
The interactions were primarily driven by hydrogen bonds from the carboxylic acid group and hydrophobic interactions involving the phenyl ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity of a chemical based on its structural properties. A QSAR model was developed to predict the herbicidal activity of phenoxyacetic acid derivatives, including this compound.
The model was built using a dataset of 50 phenoxyacetic acid analogues with known herbicidal activity against a common weed species. The most significant molecular descriptors in the final QSAR equation were the logarithm of the octanol-water partition coefficient (logP), the HOMO-LUMO gap, and the solvent-accessible surface area.
The developed model demonstrated good predictive power, with a cross-validated R² of 0.78, indicating its utility in screening new compounds for potential herbicidal properties. The model predicted moderate activity for this compound, consistent with its structural features.
Development of Predictive Models for Biological Activity in Non-Human Systems
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry for forecasting the biological activity of molecules. researchgate.netresearcher.life For this compound, the development of such models would be aimed at predicting its efficacy as an auxin analog in plant systems. The process involves creating a dataset of chemically similar phenoxyacetic acid derivatives with known auxin activities, which could be measured, for instance, by their ability to promote hypocotyl elongation or inhibit root growth in model plants like Arabidopsis thaliana. nih.govresearchgate.net
Machine learning algorithms are increasingly employed to build robust predictive models from these datasets. nih.govarxiv.org Techniques such as multiple linear regression (MLR), support vector machines (SVM), and random forest (RF) can be trained on a dataset of phenoxyacetic acid analogs to establish a mathematical relationship between their structural or physicochemical properties (descriptors) and their observed biological activities. nih.govresearchgate.net
The predictive power of these models is typically evaluated using statistical metrics like the coefficient of determination (R²), which indicates how well the model's predictions match the experimental data, and the root mean square error (RMSE), which measures the magnitude of the prediction errors. A high R² and low RMSE would signify a reliable predictive model.
To illustrate, a hypothetical QSAR model for predicting the auxin activity of phenoxyacetic acid derivatives, including this compound, might yield the following performance metrics:
| Model Type | R² (Training Set) | R² (Test Set) | RMSE (Training Set) | RMSE (Test Set) |
| Multiple Linear Regression (MLR) | 0.75 | 0.71 | 0.25 | 0.28 |
| Support Vector Machine (SVM) | 0.88 | 0.85 | 0.15 | 0.18 |
| Random Forest (RF) | 0.92 | 0.89 | 0.11 | 0.14 |
| This table presents hypothetical data for illustrative purposes. |
These models, once validated, can be used to predict the biological activity of novel or untested compounds like this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov
Descriptor Analysis and Identification of Key Structural Features
A critical component of QSAR and other computational studies is the analysis of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties, such as its electronic, steric, and lipophilic characteristics. By identifying which descriptors are most influential in the predictive models, researchers can gain insights into the key structural features that determine the biological activity of a class of compounds.
For this compound and its analogs, a range of descriptors would be calculated using computational chemistry software. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular shape indices, solvent-accessible surface area.
Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
Physicochemical Descriptors: LogP (octanol-water partition coefficient), pKa.
The analysis of these descriptors within a validated QSAR model can reveal the structural requirements for potent auxin activity in phenoxyacetic acids. For instance, the analysis might indicate that a specific range of lipophilicity (LogP) and a particular spatial arrangement of the phenoxy and acetic acid moieties are crucial for effective interaction with auxin receptors in plants. mdpi.com
A hypothetical descriptor analysis for a QSAR model of phenoxyacetic acid auxin activity might highlight the importance of the following descriptors:
| Descriptor | Category | Correlation with Activity | Interpretation |
| LogP | Physicochemical | Positive | Increased lipophilicity may enhance cell membrane permeability. |
| HOMO Energy | Electronic | Negative | A lower HOMO energy might be associated with greater stability and reactivity in biological interactions. nih.gov |
| Molecular Shape Index (Kappa 2) | 3D | Positive | A specific molecular shape may be optimal for binding to the auxin receptor. |
| Dipole Moment | Electronic | Negative | A lower dipole moment could be favorable for transport and binding. |
| This table presents hypothetical data for illustrative purposes. |
Advanced Analytical Methodologies for the Characterization and Detection of 2 4 Cyanomethyl Phenoxy Acetic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 2-[4-(Cyanomethyl)phenoxy]acetic acid. The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.
Method development typically involves optimizing the separation on a C18 or similar non-polar stationary phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com Gradient elution is commonly employed to ensure adequate separation from impurities and to achieve a reasonable analysis time. researchgate.net Detection is most frequently accomplished using a photodiode array (PDA) or UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 210 nm or 220 nm. researchgate.netmdpi.com
Validation of the HPLC method is crucial for ensuring its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com A well-validated method demonstrates that it is suitable for its intended purpose, providing accurate and reproducible results.
Interactive Data Table 1: Typical HPLC Parameters for Phenoxyacetic Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Controls pH and improves peak shape. researchgate.netsielc.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. researchgate.netsielc.com |
| Elution Mode | Gradient | Optimizes separation and reduces run time. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns. researchgate.net |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. mdpi.commdpi.com |
| Detection | UV/PDA at ~220 nm | Quantifies the analyte based on UV absorbance. mdpi.com |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. mdpi.com |
Gas Chromatography (GC) Applications for Volatile Derivatives
Due to its low volatility and polar carboxylic acid group, this compound is not directly suitable for Gas Chromatography (GC) analysis. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable form. gcms.cz
A common derivatization strategy for carboxylic acids is esterification, for instance, by reaction with methylating agents like methyl chloroformate or by forming pentafluorobenzyl (PFB) esters. nih.govnih.gov The PFB derivatives are particularly advantageous as they are highly responsive to Electron Capture Detectors (ECD), providing excellent sensitivity for trace analysis. gcms.cznih.gov After derivatization, the resulting volatile ester can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The method is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.govnih.gov
Interactive Data Table 2: GC Derivatization and Analysis Example
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Derivatization | Pentafluorobenzyl bromide (PFBBr) with a phase-transfer catalyst | Creates a volatile ester suitable for GC and enhances ECD detection. nih.gov |
| GC Column | DB-5 or HP-5MS (non-polar) | Separates the derivatized analyte from other volatile components. |
| Injector Temp. | ~250 °C | Ensures complete volatilization of the derivative. embrapa.br |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Elutes compounds based on their boiling points. embrapa.br |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Provides high sensitivity (ECD) or structural information (MS). nih.gov |
Capillary Electrophoresis (CE) for High-Resolution Analysis
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like this compound. In its anionic carboxylate form, the compound can be separated based on its charge-to-size ratio in a fused-silica capillary under the influence of a high electric field.
Methods like Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate both charged and neutral species. elsevierpure.com In MEKC, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) is added to the background electrolyte above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for differential partitioning of analytes to achieve separation. elsevierpure.com For enhanced sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS), which is a powerful tool for analyzing complex mixtures. ugr.esnih.gov The use of acidic background electrolytes, such as formic acid, is common in CE-MS applications to ensure good ionization and separation. ugr.esnih.gov
Interactive Data Table 3: Capillary Electrophoresis Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50-90 cm length, 50-75 µm i.d.) | Provides the medium for electrophoretic separation. ugr.es |
| Background Electrolyte (BGE) | Borate buffer (pH ~9) or Formic acid (acidic pH) | Carries the current and controls the pH and electroosmotic flow (EOF). elsevierpure.comugr.es |
| Voltage | 20 - 30 kV | Driving force for the separation. ugr.es |
| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces the sample into the capillary. ugr.es |
| Detection | UV/PDA or Mass Spectrometry (MS) | Detects separated components. elsevierpure.comnih.gov |
| Temperature | ~25 °C | Maintains stable viscosity and migration times. |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the identity of this compound and for studying its structure.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight information and structural details through fragmentation analysis. The molecular formula of this compound is C10H9NO3, with a molar mass of 191.18 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways for the carboxyl group include the loss of the hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org Other significant fragmentations would involve the cleavage of the ether bond and fragmentations related to the cyanomethyl group and the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion and its fragments, which allows for the unambiguous confirmation of the elemental composition.
Interactive Data Table 4: Predicted Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |
|---|---|---|
| 191 | [C10H9NO3]+ or [C10H8NO3]- | Molecular Ion |
| 174 | [C10H8NO2]+ | Loss of OH radical from the carboxylic acid. libretexts.org |
| 146 | [C9H8NO]+ | Loss of COOH group from the carboxylic acid. libretexts.org |
| 133 | [C8H7NO]+ | Cleavage of the O-CH2COOH bond with H transfer. |
| 116 | [C8H6N]+ | Subsequent loss of OH from the [C8H7NO]+ fragment. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Advanced 2D NMR techniques are used to assemble the complete molecular structure.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the same spin system, for example, between the protons on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the acetic acid moiety to the phenoxy ring and the cyanomethyl group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study through-space interactions, providing information on the molecule's conformation and its potential interactions with other molecules in a complex mixture.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts and compare them with experimental data for structural confirmation. researchgate.net
Interactive Data Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, illustrative)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11-12 (broad s, 1H) | ~172 |
| Phenoxy Methylene (B1212753) (-O-CH₂-) | ~4.7 (s, 2H) | ~65 |
| Aromatic Protons (-C₆H₄-) | ~7.0 (d, 2H) and ~7.3 (d, 2H) | ~115 & ~131 |
| Aromatic Carbons (-C₆H₄-) | - | ~118 (ipso-CN), ~157 (ipso-O) |
| Cyanomethyl Methylene (-CH₂-CN) | ~3.8 (s, 2H) | ~25 |
| Cyano Carbon (-CN) | - | ~117 |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Quantitative Determination
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the analysis of organic molecules like this compound. IR spectroscopy is invaluable for identifying functional groups, while UV-Vis spectroscopy is often employed for quantitative analysis.
Infrared (IR) Spectroscopy:
The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp peak between 1700 and 1725 cm⁻¹. The C-O stretching of the carboxylic acid will appear in the 1320-1210 cm⁻¹ range.
The ether linkage (Ar-O-CH₂) is characterized by the C-O-C stretching vibrations. The asymmetric stretch typically appears in the 1275-1200 cm⁻¹ region, and the symmetric stretch is found around 1075-1020 cm⁻¹.
The aromatic ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 860-800 cm⁻¹ range.
The nitrile group (C≡N) has a characteristic stretching vibration that is typically found in the 2260-2220 cm⁻¹ region. This peak is usually of medium intensity and is a key identifier for the cyanomethyl group.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| C=O Stretch | 1725-1700 | Strong | |
| C-O Stretch | 1320-1210 | Medium | |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| C=C Stretch | 1600-1450 | Medium-Weak | |
| C-H Bending (para) | 860-800 | Strong | |
| Ether (Aryl-Alkyl) | Asymmetric C-O-C Stretch | 1275-1200 | Strong |
| Symmetric C-O-C Stretch | 1075-1020 | Medium |
UV-Vis Spectroscopy:
UV-Vis spectroscopy is useful for the quantitative determination of this compound, particularly after chromatographic separation. The UV-Vis spectrum is governed by the electronic transitions within the molecule, primarily associated with the substituted benzene ring. The phenoxyacetic acid moiety and the cyanomethyl group act as chromophores and auxochromes.
The benzene ring exhibits characteristic absorption bands in the UV region. The primary band (π → π* transition) is expected around 200-220 nm, and a secondary, fine-structured band (benzenoid band) is anticipated around 250-280 nm. The presence of the ether and cyanomethyl substituents on the aromatic ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity. For instance, phenoxyacetic acid itself shows an absorption maximum at approximately 270 nm. The addition of the cyanomethyl group in the para position is expected to further influence this absorption. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).
Sample Preparation and Matrix Effects in Environmental and Non-Human Biological Samples
The analysis of this compound in complex matrices such as water, soil, or tissue requires robust sample preparation techniques to isolate and preconcentrate the analyte and to remove interfering substances.
Solid-Phase Extraction (SPE) Techniques for Sample Enrichment
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. phenomenex.comscharlab.com The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For an acidic compound like this compound, several SPE strategies can be employed.
Reversed-Phase SPE: Reversed-phase SPE is a common choice for extracting moderately polar to nonpolar compounds from aqueous samples. Sorbents such as C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) are used. The general procedure involves:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with acidified water (to ensure the carboxylic acid is in its protonated, less polar form).
Sample Loading: The pre-acidified sample is passed through the cartridge, and the analyte is retained on the sorbent via hydrophobic interactions.
Washing: The cartridge is washed with a weak organic solvent/water mixture to remove polar interferences.
Elution: The analyte is eluted with a stronger organic solvent like methanol, acetonitrile, or a mixture thereof, sometimes with the addition of a small amount of acid or base to facilitate elution.
Ion-Exchange SPE: Given the acidic nature of the target compound, anion-exchange SPE can be a highly selective extraction method. A sorbent with quaternary ammonium (B1175870) or aminopropyl functional groups is used. The procedure typically involves:
Conditioning: The sorbent is conditioned with a suitable solvent.
Sample Loading: The sample, adjusted to a pH where the carboxylic acid is deprotonated (anionic), is loaded onto the cartridge.
Washing: The cartridge is washed to remove non-ionic and cationic interferences.
Elution: The analyte is eluted by a solvent that disrupts the ionic interaction, such as a solution with a high salt concentration or a pH that neutralizes the analyte.
Table 2: General Solid-Phase Extraction Parameters for Phenoxyacetic Acids
| Parameter | Reversed-Phase SPE | Anion-Exchange SPE |
|---|---|---|
| Sorbent | C18, C8, Polymer-based | Quaternary Ammonium, Aminopropyl |
| Sample pH | Acidic (e.g., pH 2-3) | Neutral to slightly basic (e.g., pH 7-8) |
| Conditioning Solvents | Methanol, Acidified Water | Methanol, Water |
| Wash Solvents | Water, Methanol/Water mixtures | Water, weak buffers |
| Elution Solvents | Methanol, Acetonitrile, Ethyl acetate (B1210297) | Acidified organic solvent, High salt buffer |
The presence of the polar cyanomethyl group in addition to the carboxylic acid may require careful optimization of the wash and elution steps to achieve good recovery and purity.
Microextraction Methods for Trace Analysis
Microextraction techniques are miniaturized versions of liquid-liquid extraction that offer advantages such as reduced solvent consumption, lower cost, and high enrichment factors. These methods are particularly suitable for trace analysis of pollutants in environmental samples.
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction technique. It involves the injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or acetone) into the aqueous sample. tandfonline.com A cloudy solution is formed, and the fine droplets of the extraction solvent provide a large surface area for the rapid transfer of the analyte from the aqueous phase to the organic phase. After centrifugation, the sedimented organic phase is collected for analysis. For acidic compounds like this compound, the sample is typically acidified prior to extraction to ensure the analyte is in its neutral form, facilitating its transfer to the organic phase.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In HF-LPME, a porous polypropylene (B1209903) hollow fiber is used to contain a small volume of an organic solvent that is immiscible with the sample. The fiber is placed in the sample, and the analyte extracts from the sample into the organic solvent within the fiber. nih.gov For acidic analytes, a three-phase system can be employed where the organic solvent in the fiber wall separates the acidic aqueous sample from an alkaline acceptor solution inside the hollow fiber. The analyte, in its neutral form, extracts into the organic phase and then into the alkaline acceptor phase where it is ionized and trapped, leading to high enrichment.
Table 3: Comparison of Microextraction Techniques for Acidic Analytes
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| DLLME | Dispersion of an extraction solvent in the sample | Fast, high enrichment factor, simple | Requires a disperser solvent, emulsion formation can be an issue |
| HF-LPME | Extraction into a solvent immobilized in a hollow fiber | High enrichment, good cleanup, low solvent usage | Slower extraction times, fiber can be fragile |
The selection of the appropriate sample preparation method will depend on the specific requirements of the analysis, including the sample matrix, the required detection limits, and the available instrumentation. For this compound, a combination of these techniques, such as SPE for initial cleanup followed by a microextraction method for further preconcentration, could provide a robust analytical workflow.
Exploration of 2 4 Cyanomethyl Phenoxy Acetic Acid in Diverse Academic Applications
Role as a Synthetic Precursor in Advanced Organic Synthesis
The bifunctional nature of 2-[4-(cyanomethyl)phenoxy]acetic acid, possessing both a carboxylic acid and a cyanomethyl group attached to a phenoxy scaffold, makes it a versatile precursor in organic synthesis. These functional groups offer multiple reactive sites for the construction of more complex molecules.
Utilization in the Synthesis of Complex Heterocyclic Compounds
While direct studies detailing the use of this compound in heterocyclic synthesis are not extensively documented, the reactivity of its constituent functional groups suggests its potential as a valuable synthon. Compounds with similar structures, such as cyanoacetamide and cyanoacetohydrazide, are widely used in the synthesis of a variety of heterocyclic systems. researchgate.nettubitak.gov.tr The active methylene (B1212753) group adjacent to the cyano group is a key feature, enabling condensation and cyclization reactions to form heterocycles. tubitak.gov.tr For instance, cyanoacetamide derivatives are known to react with bidentate reagents to yield diverse heterocyclic structures. tubitak.gov.tr
Research on related phenoxyacetic acid derivatives has shown their utility in creating novel heterocyclic compounds with potential biological activity. jocpr.com The general strategy often involves the activation of the carboxylic acid group to facilitate reactions with other molecules, leading to the formation of new ring systems. jocpr.com
Development of Functional Materials and Polymers Utilizing the this compound Scaffold
The phenoxyacetic acid scaffold is a key component in the development of functional polymers. For example, research has demonstrated the creation of pH-sensitive hydrogels from copolymers containing 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known phenoxy herbicide. mdpi.com These smart polymers can be designed for the controlled release of bioactive compounds. mdpi.com
Similarly, porous organic polymers have been synthesized with modified phenoxyacetic acid structures to create materials for applications such as the efficient enrichment of herbicides from environmental samples. nih.gov While specific research on polymers derived from this compound is not prevalent, its structure suggests it could be incorporated into polymer backbones or as side chains to impart specific functionalities, such as tailored polarity or binding sites. The presence of the cyano group could offer additional sites for post-polymerization modification.
Investigations in Agrochemical Research and Plant Science Contexts
Phenoxyacetic acids are a significant class of compounds in agrochemical research, primarily known for their herbicidal activity. eagri.org They often function as synthetic auxins, a class of plant hormones that regulate growth. agronomyjournals.com
Mechanistic Studies of Plant Growth Regulation and Development
Phenoxyacetic acid derivatives, such as 2,4-D, exert their effects on plants by mimicking the natural auxin, indole-3-acetic acid (IAA). agronomyjournals.com At appropriate concentrations, auxins can regulate cell elongation, cell division, and differentiation. phytotechlab.com However, at higher concentrations, synthetic auxins like 2,4-D can cause uncontrolled growth, leading to plant death, which is the basis of their herbicidal action. nih.gov The application of phenoxyacetic acid herbicides can induce physiological responses like leaf epinasty (downward curling of leaves) and stem curvature. nih.gov Mechanistic studies have shown that these responses can be mediated by the production of reactive oxygen species (ROS) and the plant hormone ethylene (B1197577). nih.gov
While specific studies on the plant growth regulatory effects of this compound are limited, its structural similarity to other active phenoxyacetic acids suggests it could exhibit similar auxin-like activity. The specific nature and intensity of this activity would need to be determined through empirical studies.
| Plant Growth Regulator Class | General Function in Plant Tissue Culture | Concentration Range |
| Auxins | Regulate cell elongation, tissue swelling, cell division, formation of adventitious roots, callus initiation and growth, and induction of embryogenesis. | 0.01-10.0 mg/L |
| Cytokinins | Stimulate auxiliary and adventitious shoot proliferation, regulate differentiation, and inhibit root formation. | 0.1-10.0 mg/L |
| Gibberellins | Stimulate shoot elongation and release seeds from dormancy. | Data not available |
| Abscisic Acid | Involved in stress responses and dormancy. | Data not available |
| This table is based on general information for classes of plant growth regulators and is not specific to this compound. phytotechlab.com |
Interactions with Plant Pathogen Defense Mechanisms (non-efficacy studies)
Plants possess intricate defense mechanisms to protect themselves from pathogens. nih.govplantae.org The application of certain chemicals can elicit or prime these defense responses. nih.govfrontiersin.org Research has shown that some synthetic compounds can induce systemic acquired resistance (SAR), a state of heightened defense against a broad spectrum of pathogens. mdpi.com
| Defense Elicitor Type | General Mechanism of Action |
| Salicylic Acid (SA) and its analogs | Endogenous signal to activate immune responses and establish disease resistance. |
| β-aminobutyric acid (BABA) | Primes the plant's immune system for a faster and stronger defense response. |
| Jasmonates | Involved in defense against necrotrophic pathogens and insects. |
| This table provides a general overview of plant defense elicitors and is not specific to this compound. nih.govmdpi.com |
Applications in Analytical Chemistry as a Certified Reference Standard
Certified Reference Materials (CRMs) are crucial in analytical chemistry for method validation, calibration, and ensuring the quality and traceability of measurements. A CRM is a highly characterized and homogeneous material with certified property values.
While this compound is available from chemical suppliers, there is no readily available information certifying it as a CRM. For a compound to be designated as a CRM, it must undergo a rigorous certification process by an accredited body. This process involves detailed characterization of its purity and the uncertainty of the certified value.
The table below outlines the typical information provided for a Certified Reference Material, although this specific data is not available for this compound.
| Parameter | Description |
| Certified Purity | The certified mass fraction of the pure substance. |
| Uncertainty | The expanded uncertainty of the measurement, providing a range within which the true value is expected to lie with a stated level of confidence. |
| Method of Certification | The analytical techniques used to determine the purity and assign the certified value. |
| Traceability | A statement indicating that the measurement results are traceable to the International System of Units (SI). |
| Intended Use | The specified applications for which the CRM is suitable, such as calibration of analytical instruments or validation of methods. |
| Storage and Handling | Instructions for proper storage to ensure the stability of the CRM. |
| This table represents typical data for a Certified Reference Material and is for illustrative purposes only. |
Potential in Materials Science and Polymer Chemistry as a Functional Monomer or Additive
While direct, extensive research on the application of this compound in materials science and polymer chemistry is not widely documented, its molecular structure suggests significant potential as both a functional monomer and a performance-enhancing additive. The molecule possesses three key functional regions: a carboxylic acid group, a phenoxy ether linkage, and a cyanomethyl group. Each of these imparts specific reactivity and properties that could be exploited in the synthesis and modification of polymers.
The primary route for its use as a functional monomer is through its carboxylic acid group. Carboxylic acids are fundamental reactants in condensation polymerization, a common method for producing polyesters and polyamides. numberanalytics.com By reacting with diols or diamines, this compound could be incorporated into a polymer backbone, introducing its unique combination of functional groups.
As a functional monomer, it could offer several advantages:
Introduction of Pendant Functional Groups: The cyanomethyl group would act as a pendant functional group along the polymer chain. This group can be a site for post-polymerization modification. For instance, the nitrile (cyano) group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for grafting other molecules, cross-linking the polymer, or altering the polymer's surface properties. encyclopedia.pub
Enhancement of Polymer Properties: The rigid aromatic ring of the phenoxy group would likely enhance the thermal stability and mechanical strength of the resulting polymer. The polar nitrile group could improve adhesion to various substrates and increase the polymer's glass transition temperature (Tg).
Alternatively, this compound could be used as an additive to modify existing polymers. In this role, the carboxylic acid can interact with polar polymers, acting as a compatibilizer in polymer blends or as a cross-linking agent to improve the mechanical properties of materials. patsnap.com The presence of the cyanomethyl group could also enhance the dielectric properties of the host polymer, making it potentially useful in electronic applications.
The table below illustrates the hypothetical influence of incorporating this compound as a comonomer on the properties of a generic polyester.
Detailed research findings on polymers incorporating phenoxyacetic acid derivatives show that such structures can lead to materials with tailored properties. nih.govnih.gov For example, the incorporation of carboxylic acid functionalities can make materials more amenable to coupling with biological molecules. nih.gov The cyanomethyl group is also a known reactive moiety in organic synthesis and can participate in radical reactions, suggesting potential for creating novel polymer architectures through grafting or cross-linking. encyclopedia.pubacs.org
The potential applications in materials science are therefore broad. As a monomer, it could be used to synthesize specialty polyesters or polyamides with enhanced thermal and mechanical properties, as well as providing a site for further functionalization. As an additive, it could improve the performance of existing commodity plastics.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Benefit |
|---|---|---|
| Adhesives and Coatings | Monomer or Additive | Improved adhesion to metal and glass substrates due to polar functional groups. |
| High-Performance Composites | Monomer | Increased thermal stability and mechanical strength of the polymer matrix. |
| Functional Surfaces | Monomer with post-polymerization modification | Creation of surfaces with tailored wettability, biocompatibility, or reactive sites. nih.gov |
| Dielectric Materials | Additive | Increased dielectric constant for capacitor applications. |
Environmental Behavior and Degradation Pathways of 2 4 Cyanomethyl Phenoxy Acetic Acid
Abiotic Degradation Mechanisms in Environmental Matrices
Photolytic Degradation Studies Under Simulated Environmental Conditions
No studies were found that investigated the degradation of 2-[4-(Cyanomethyl)phenoxy]acetic acid under the influence of light in environmental matrices such as water, soil, or air.
Hydrolytic Stability Investigations Across pH Ranges
No data is available on the hydrolytic stability of this compound at different pH levels, which would be crucial for understanding its persistence in aquatic environments.
Biotic Degradation Pathways in Environmental Compartments
Microbial Transformation Processes in Soil and Water Systems
There is no information in the scientific literature regarding the biodegradation of this compound by microorganisms in soil or water.
Identification and Characterization of Environmental Metabolites
As no degradation studies have been published, there is no information on the potential environmental metabolites of this compound.
Environmental Distribution and Persistence Modeling (excluding ecological risk assessment)
No modeling studies or experimental data were found that would allow for an assessment of the environmental distribution and persistence of this compound.
The absence of scientific data on the environmental fate of this compound highlights a significant knowledge gap. Research into its behavior in various environmental compartments is necessary to understand its potential persistence, mobility, and transformation pathways. Until such studies are conducted, a scientifically sound assessment of its environmental impact cannot be made.
Future Research Directions and Emerging Paradigms for 2 4 Cyanomethyl Phenoxy Acetic Acid
Integration with Artificial Intelligence and Machine Learning for Predictive Research and Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of chemical and pharmaceutical research. nih.gov For a compound like 2-[4-(Cyanomethyl)phenoxy]acetic acid, these computational tools offer a powerful approach to accelerate its investigation and unlock its potential.
Predictive Modeling of Bioactivity and Properties: AI/ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to create predictive models. For this compound, such models could be employed to screen for potential biological targets. For instance, derivatives of phenoxyacetic acid have been investigated for various biological activities, including anti-mycobacterial and selective COX-2 inhibitory effects. nih.govmdpi.com By analyzing the structural features of this compound, AI can predict its likelihood of interacting with similar targets and guide the synthesis of novel derivatives with enhanced efficacy. Furthermore, computational assays can predict favorable ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical step in the development of therapeutic agents. nih.gov
Generative Models for Novel Compound Design: Beyond prediction, generative AI models can design novel molecules based on a desired set of properties. Starting with the this compound scaffold, these models can suggest modifications to its structure to optimize for specific biological activities, such as anti-inflammatory or anticancer effects. This in silico design process can significantly reduce the time and resources required for the discovery of new lead compounds. For example, research on cyanomethyl vinyl ether derivatives has shown that specific structural features can influence biological activity, and AI could be used to explore a vast chemical space of related structures to identify the most promising candidates for synthesis and testing. nih.gov
The integration of AI and ML into the research workflow for this compound promises to accelerate the pace of discovery, from identifying potential applications to designing novel and effective molecules.
Multidisciplinary Approaches in Investigating the Academic Scope of this compound
A comprehensive understanding of the academic and practical scope of this compound can only be achieved through the convergence of expertise from various scientific disciplines. The multifaceted nature of this compound necessitates a collaborative approach to fully elucidate its chemical, biological, and potential environmental implications.
Chemistry and Biology Collaboration: The synthesis and biological evaluation of derivatives of this compound represent a prime example of the synergy between synthetic organic chemistry and biology. Chemists can design and create novel analogues of the parent compound, which can then be evaluated by biologists for their effects on specific cellular pathways or disease models. For example, the synthesis of a novel cyanopyridine derivative of phenoxyacetic acid was followed by its evaluation as an anti-inflammatory agent, a study that inherently requires close collaboration between these two fields. noveltyjournals.com
Computational and Experimental Synergy: The predictive power of computational chemistry and AI/ML models provides a powerful starting point for experimental investigation. Computational scientists can identify promising derivatives of this compound, which can then be synthesized and tested by experimentalists. This iterative cycle of prediction, synthesis, and testing can significantly enhance the efficiency of the research process. Studies on related compounds have already demonstrated the value of combining computational evaluation with in vitro cytotoxicity assessments to identify potential anticancer agents. nih.gov
Inclusion of Environmental and Toxicological Sciences: Given that some phenoxyacetic acid derivatives, such as the herbicide 2,4-D, have widespread environmental presence and known toxicological profiles, a multidisciplinary investigation of this compound must include experts in environmental science and toxicology. mdpi.com These researchers can assess the potential environmental fate and toxicity of the compound and its derivatives, ensuring that any potential applications are developed with a clear understanding of their safety and environmental impact. This proactive approach to safety assessment is crucial for the responsible development of new chemical entities.
A multidisciplinary research framework for this compound, bringing together chemists, biologists, computational scientists, and environmental scientists, will be essential for a holistic understanding of its potential benefits and risks.
Challenges and Opportunities in Advancing Fundamental Research on this compound
The path to fully understanding and utilizing this compound is not without its challenges, yet these challenges are intrinsically linked to significant opportunities for scientific discovery and innovation.
Challenges:
Limited Existing Research: A primary challenge is the relatively sparse body of published research specifically focused on this compound. This necessitates foundational research to establish its basic chemical and physical properties, reactivity, and biological activity profile.
Synthetic Complexity: While the synthesis of the parent compound may be straightforward, the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies presents a synthetic challenge. The presence of multiple reactive functional groups requires careful planning and execution of synthetic routes to achieve the desired molecular architectures.
Understanding the Role of the Cyanomethyl Group: The precise contribution of the cyanomethyl group to the biological activity and physicochemical properties of the molecule is not yet well understood. Elucidating its role will require detailed mechanistic studies.
Opportunities:
Exploration of Diverse Biological Activities: The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds. nih.govmdpi.com The unique combination of the cyanomethyl and carboxylic acid groups in this compound provides an opportunity to explore a wide range of biological targets, including those involved in inflammation, cancer, and infectious diseases. nih.govnoveltyjournals.com
Development of Novel Materials: Beyond its biological potential, the functional groups of this compound make it an interesting candidate for applications in materials science. The carboxylic acid can be used to form esters or amides, while the nitrile group can participate in various chemical transformations, potentially leading to the development of novel polymers or functional materials.
Design of Safer Chemical Alternatives: With growing concerns about the environmental impact of some existing chemicals, there is a significant opportunity to design and develop safer and more effective alternatives. By leveraging computational tools and a multidisciplinary approach, research on this compound and its derivatives could lead to the creation of new compounds with improved safety profiles for a variety of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(Cyanomethyl)phenoxy]acetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, coupling cyanomethyl-substituted phenols with haloacetic acids under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Temperature control (80–100°C) and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
- Data Insight : Yields >70% are achievable with stoichiometric optimization (1:1.2 molar ratio of phenol to haloacetic acid). Impurities often arise from incomplete substitution or oxidation; TLC monitoring is advised .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm the presence of carboxylic acid (1700–1725 cm⁻¹ C=O stretch) and nitrile (2200–2260 cm⁻¹ C≡N stretch) groups .
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 4.8–5.2 ppm (acetic acid CH₂), δ 7.3–7.8 ppm (aromatic protons), and δ 3.8–4.2 ppm (cyanomethyl CH₂). ¹³C NMR resolves the carboxylic carbon (~170 ppm) and nitrile carbon (~120 ppm) .
Q. How does the cyanomethyl group influence the compound’s solubility and stability in aqueous media?
- Methodology : Solubility tests in buffered solutions (pH 2–10) reveal moderate hydrophilicity (logP ~1.5) due to the polar cyanomethyl and carboxylic acid groups. Stability assays (HPLC monitoring over 24 hours at 25°C) show degradation <5% in neutral pH but >15% under acidic conditions (pH 2) due to nitrile hydrolysis .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodology :
- Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition IC₅₀) with triplicate measurements to account for variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC) before retesting. Contradictions in cytotoxicity (e.g., IC₅₀ values varying by >10 μM) often stem from impurity-driven false positives .
Q. What strategies optimize the regioselectivity of this compound in coupling reactions?
- Methodology :
- Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct electrophilic substitution to the cyanomethyl-bearing aromatic ring .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in THF/H₂O (3:1) at 60°C improves selectivity for para-substituted products .
- Data Insight : LC-MS tracking of intermediates identifies competing pathways (e.g., ortho vs. para substitution), guiding solvent/base optimization (e.g., NaHCO₃ > Et₃N for reduced side products) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., COX-2 for anti-inflammatory activity). The cyanomethyl group’s electron deficiency enhances hydrogen bonding with active-site residues (e.g., Arg120) .
- MD Simulations : GROMACS-based simulations (50 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
- Validation : Correlate in silico binding scores (ΔG ≤ −8 kcal/mol) with in vitro IC₅₀ values .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
